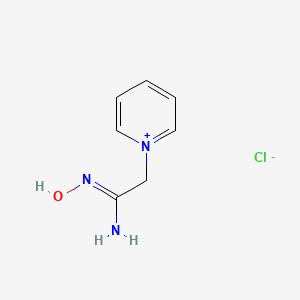
N'-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride is a compound belonging to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. They have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts, including N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride, typically involves the reaction of pyridine with various reagents. One common method is the reaction of pyridine with an alkyl halide in the presence of a base, leading to the formation of the pyridinium salt . The reaction conditions often include the use of solvents such as acetonitrile or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of pyridinium salts can involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions can vary but often involve solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield pyridine N-oxides, while reduction reactions can produce pyridinium derivatives with reduced functional groups .
Scientific Research Applications
N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of enzymes such as cholinesterase, leading to the disruption of neurotransmitter breakdown and resulting in increased levels of acetylcholine . This mechanism is particularly relevant in the context of its potential use as an anti-cholinesterase inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride include other pyridinium salts such as:
- N-methylpyridinium chloride
- N-ethylpyridinium bromide
- N-(1-ethoxyvinyl)pyridinium triflates
Uniqueness
N’-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amidine groups contribute to its ability to participate in a wide range of chemical reactions and interact with biological targets .
Properties
IUPAC Name |
N'-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(9-11)6-10-4-2-1-3-5-10;/h1-5H,6H2,(H2-,8,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKVSGZPSBRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=NO)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C/C(=N/O)/N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














